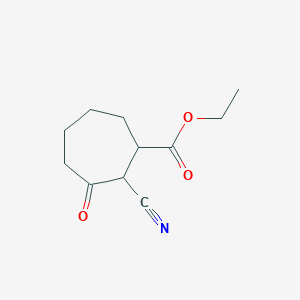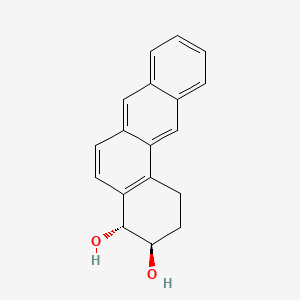
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its significant biological activity, particularly its tumorigenic properties. It is a metabolite of benz(a)anthracene, which is a well-known environmental pollutant and carcinogen produced during the incomplete combustion of organic matter .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through various methods, including the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired diol .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments for larger reaction vessels and more efficient purification processes .
化学反応の分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol back to the parent hydrocarbon, benz(a)anthracene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of epoxides and further oxidation products.
Reduction: Regeneration of benz(a)anthracene.
Substitution: Various substituted benz(a)anthracene derivatives .
科学的研究の応用
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- has several applications in scientific research:
作用機序
The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA and other cellular macromolecules. This binding can lead to mutations and initiate carcinogenic processes. The molecular targets include DNA bases, leading to the formation of DNA adducts, which can cause errors during DNA replication .
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent hydrocarbon, less reactive but still a known carcinogen.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Dibenz(a,h)anthracene: Structurally similar with potent carcinogenic activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, (3R-trans)- is unique due to its specific dihydrodiol structure, which makes it a more potent carcinogenic metabolite compared to its parent compound and other similar hydrocarbons. Its ability to form highly reactive epoxides contributes to its exceptional biological activity .
特性
CAS番号 |
80433-83-6 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m1/s1 |
InChIキー |
TWMOMMCFHGETNT-QZTJIDSGSA-N |
異性体SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@H]([C@@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


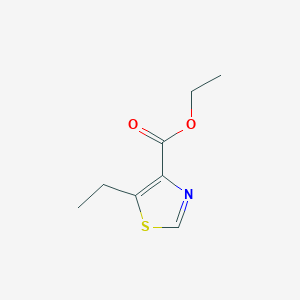
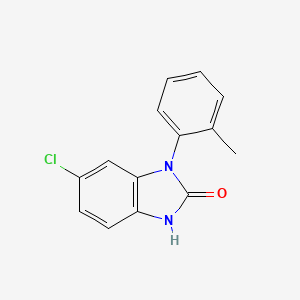
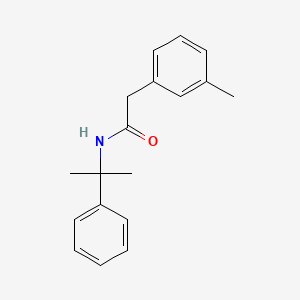
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
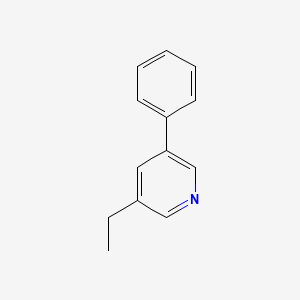
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
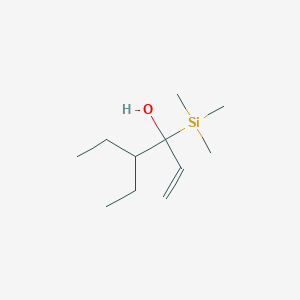
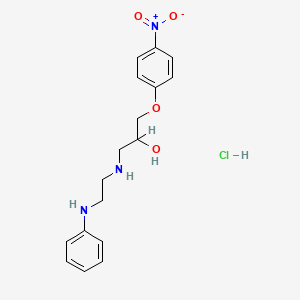
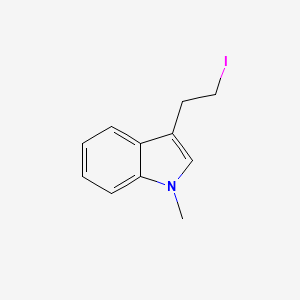
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
